molecular formula C9H14O2 B8703673 Pent-4-ynoic acid butyl ester

Pent-4-ynoic acid butyl ester

Cat. No. B8703673
M. Wt: 154.21 g/mol
InChI Key: AOIFYMSHUIGTBL-UHFFFAOYSA-N
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Patent
US07153862B2

Procedure details

HCl was bubbled into a n-butanol solution (200 mL) of pent-4-ynoic acid 6-3 (10 g, 102 mmol) for ten minutes. The solution was stirred overnight at room temperature. The solvent was removed in vacuo providing the crude ester 6-4 as a yellow liquid in quantitative yield.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[C:2]([OH:8])(=[O:7])[CH2:3][CH2:4][C:5]#[CH:6]>C(O)CCC>[CH2:2]([O:7][C:2](=[O:8])[CH2:3][CH2:4][C:5]#[CH:6])[CH2:3][CH2:4][CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
10 g
Type
reactant
Smiles
C(CCC#C)(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CCC)OC(CCC#C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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